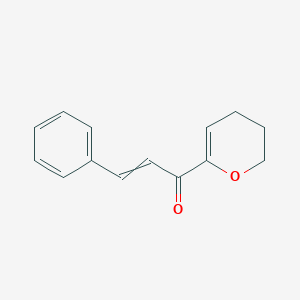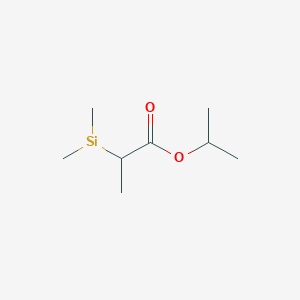
4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol is a synthetic organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of a fluorine atom and a phenylmethyl group in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazoles with various functional groups.
Scientific Research Applications
4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenylmethyl group play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-nitrophenyl azide: Known for its applications in bioconjugation and surface engineering.
4-fluoro-3-methyl-α-PVP: A synthetic cathinone with psychoactive properties.
Uniqueness
4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol is unique due to its specific structural features, such as the indazole core, fluorine atom, and phenylmethyl group
Properties
CAS No. |
874984-98-2 |
|---|---|
Molecular Formula |
C14H11FN2O |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
3-benzyl-4-fluoro-2H-indazol-6-ol |
InChI |
InChI=1S/C14H11FN2O/c15-11-7-10(18)8-13-14(11)12(16-17-13)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2,(H,16,17) |
InChI Key |
XFOUWVQQKZVZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C(=CC(=CC3=NN2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
![3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12589292.png)
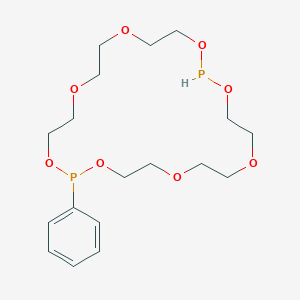
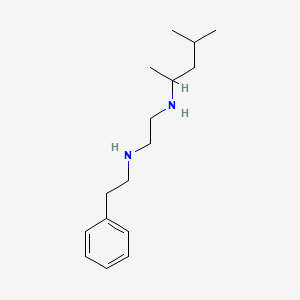
![[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl-](/img/structure/B12589314.png)
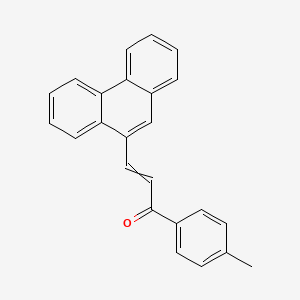
![4-(3-bromo-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12589320.png)
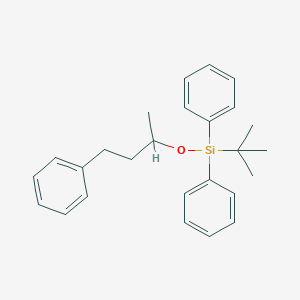
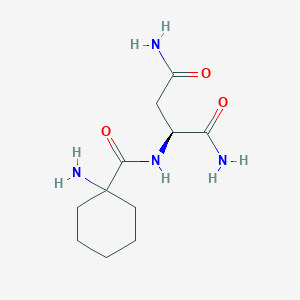
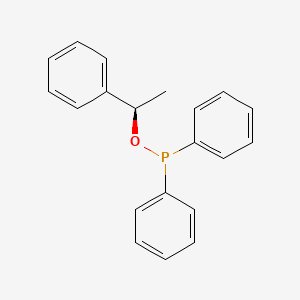
![4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one](/img/structure/B12589360.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)
